molecular formula C18H17N3O2S B2559649 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 688335-61-7

2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No. B2559649
CAS RN: 688335-61-7
M. Wt: 339.41
InChI Key: OXJFASZUFXGHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is attached to a phenyl group and a methoxyphenyl group. The compound also contains a thioether and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, a similar compound, “(2E)-3-(2, 6-dichlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one”, had its molecular structure elucidated using single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The imidazole ring is a versatile moiety that can participate in various reactions. For example, it can act as a nucleophile in substitution reactions or as a base in elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, a related compound, “2-((3-Methoxyphenyl)thio)acetic acid”, was characterized by its molecular weight and purity .

Scientific Research Applications

Antibacterial Activity

1,3,4-Thiadiazole derivatives exhibit antibacterial activity against various bacterial strains. In the case of our compound, it has been screened for its inhibitory effect on bacteria such as:

Notably, this compound demonstrated inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis . Additionally, molecules 1, 3, and 4 exhibited inhibitory effects on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .

Interaction with DNA

Understanding the interaction of compounds with DNA is crucial. Our compound’s mechanism of interaction with calf thymus-DNA (CT-DNA) was investigated using UV-vis spectroscopic methods. This analysis sheds light on its potential applications in DNA-related research .

Other Potential Applications

While antibacterial activity and DNA interaction are prominent, 1,3,4-thiadiazole derivatives like this compound have a wide range of pharmacological properties. Further research may uncover additional applications, including antifungal properties and other biological activities .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, a related compound, “Phenylboronic acid”, is harmful if swallowed .

properties

IUPAC Name

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-16-9-5-8-15(12-16)21-11-10-19-18(21)24-13-17(22)20-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJFASZUFXGHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.